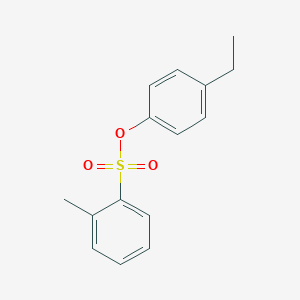

4-Ethylphenyl 2-methylbenzenesulfonate

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C15H16O3S |

|---|---|

Molekulargewicht |

276.4 g/mol |

IUPAC-Name |

(4-ethylphenyl) 2-methylbenzenesulfonate |

InChI |

InChI=1S/C15H16O3S/c1-3-13-8-10-14(11-9-13)18-19(16,17)15-7-5-4-6-12(15)2/h4-11H,3H2,1-2H3 |

InChI-Schlüssel |

HHDSFMUFOWCAMO-UHFFFAOYSA-N |

SMILES |

CCC1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC=C2C |

Kanonische SMILES |

CCC1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC=C2C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Ethylphenyl o-Toluenesulfonate: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Ethylphenyl o-toluenesulfonate, a sulfonate ester of significant interest in contemporary organic synthesis. While specific literature on this ortho-substituted isomer is not abundant, this document synthesizes established principles of organic chemistry and data from closely related analogues to present a robust framework for its synthesis, characterization, and potential utility. As a Senior Application Scientist, the following content is structured to deliver not just procedural steps, but the underlying scientific rationale to empower researchers in their experimental design and execution.

Introduction and Molecular Overview

4-Ethylphenyl o-toluenesulfonate is an aromatic sulfonate ester. Structurally, it comprises a 4-ethylphenyl group attached to the oxygen atom of an o-toluenesulfonate (2-methylbenzenesulfonate) moiety. The core value of this molecule in a research and development context lies in the tosylate group, which is an excellent leaving group in nucleophilic substitution reactions. This property makes it a valuable intermediate for the introduction of the 4-ethylphenoxy group into a variety of molecular scaffolds. Furthermore, aryl tosylates are increasingly recognized as viable alternatives to aryl halides in a range of cross-coupling reactions.[1][2]

Key Molecular Features:

-

4-Ethylphenyl Group: This lipophilic group can influence the solubility and pharmacokinetic properties of derivative compounds.

-

o-Toluenesulfonate Group: The ortho-methyl group may impart specific steric and electronic effects compared to its more common para-isomer, potentially influencing reactivity and selectivity in subsequent reactions. The sulfonate ester functionality is the primary driver of its chemical utility.

Table 1: Physicochemical Properties of Precursors and a Related Isomer

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |

| 4-Ethylphenol[3][4] | C₈H₁₀O | 122.17 | 45.1 | 218 | Slightly soluble in water; soluble in ethanol, ether, acetone.[4] |

| o-Toluenesulfonyl chloride | C₇H₇ClO₂S | 190.65 | 10 | 126 (10 mmHg) | Reacts with water; soluble in many organic solvents. |

| Ethyl p-toluenesulfonate[5][6] | C₉H₁₂O₃S | 200.25 | 33 | 173 (15 mmHg) | Insoluble in water; soluble in ethanol, ether.[7] |

Caption: Chemical structure of 4-Ethylphenyl o-toluenesulfonate.

Synthesis Methodology

The most direct and widely adopted method for the synthesis of aryl sulfonates is the reaction of a phenol with a sulfonyl chloride in the presence of a base. This general approach can be readily applied to the synthesis of 4-Ethylphenyl o-toluenesulfonate.

Reaction Principle

The synthesis involves the nucleophilic attack of the phenoxide ion (generated from 4-ethylphenol) on the electrophilic sulfur atom of o-toluenesulfonyl chloride. The reaction is typically facilitated by a base, such as pyridine or triethylamine, which serves to deprotonate the phenol and to neutralize the hydrochloric acid byproduct.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Propyl p-toluenesulfonate | C10H14O3S | CID 69035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives | European Journal of Chemistry [eurjchem.com]

- 5. Ethyl p-methylbenzenesulfonate | C9H12O3S | CID 6638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ethyl 4-methylbenzenesulfonate | CAS#:80-40-0 | Chemsrc [chemsrc.com]

- 7. medchemexpress.com [medchemexpress.com]

Structural and Functional Divergence: p-Toluenesulfonyl vs. o-Toluenesulfonyl Esters of 4-Ethylphenol

[1][2][3]

Executive Summary

In organic synthesis and medicinal chemistry, the choice of sulfonylating agent is often treated as a trivial default to p-toluenesulfonyl chloride (p-TsCl). However, for substrates like 4-ethylphenol , the distinction between the para-tosyl (p-toluenesulfonyl) and ortho-tosyl (o-toluenesulfonyl) esters is chemically significant.[1]

While the p-tosyl ester is a standard, crystalline intermediate used for protecting phenols or activating them for cross-coupling (e.g., Suzuki-Miyaura), the o-tosyl ester is a sterically congested isomer.[1] This guide analyzes the specific differences in their synthesis, spectroscopic "fingerprints," and reactivity profiles, providing a roadmap for researchers selecting between these structural isomers.

Molecular Architecture & Steric Analysis[2]

The core difference lies in the position of the methyl group on the sulfonyl aromatic ring relative to the sulfonyl ester linkage.

| Feature | p-Tosyl Ester (4-Ethylphenyl 4-methylbenzenesulfonate) | o-Tosyl Ester (4-Ethylphenyl 2-methylbenzenesulfonate) |

| Symmetry | High ( | Low (Asymmetric tosyl ring).[2] |

| Steric Environment | Unhindered sulfonyl sulfur.[2] Linear geometry favors packing.[2][1] | Sterically Congested. The ortho-methyl group projects near the sulfonyl oxygens. |

| Physical State | Typically Crystalline Solid .[2][1] | Often Viscous Oil or Low-Melting Solid (due to disrupted packing).[2][1] |

| Primary Utility | Standard Leaving Group / Protecting Group.[2][1] | Steric Blocking / Mechanistic Probe (Ortho-Effect studies).[2][1] |

3D Steric Visualization (Graphviz)

The following diagram illustrates the steric clash present in the o-tosyl isomer which hinders nucleophilic attack at the sulfur atom compared to the accessible p-tosyl isomer.

Figure 1: Comparative steric accessibility of the sulfonyl center. The ortho-methyl group in the o-tosyl ester creates a kinetic barrier to nucleophiles.

Synthetic Protocols

Synthesis of both esters follows the Schotten-Baumann conditions or Pyridine-mediated sulfonylation.[2] However, the o-tosyl isomer requires kinetic compensation (longer time or higher temperature) due to the lower electrophilicity of o-toluenesulfonyl chloride caused by steric hindrance.

General Reaction Scheme

21Step-by-Step Protocol

Reagents:

-

Reagent: p-Toluenesulfonyl chloride OR o-Toluenesulfonyl chloride (1.2 equiv)[2][1]

-

Base/Solvent: Anhydrous Pyridine (3.0 equiv) in Dichloromethane (DCM) or neat Pyridine.[2]

-

Catalyst: DMAP (4-Dimethylaminopyridine) (0.1 equiv) — Critical for the o-isomer.[1]

Workflow:

Analytical Fingerprinting (NMR Spectroscopy)[1][6]

Nuclear Magnetic Resonance (NMR) is the definitive method to distinguish these isomers. The symmetry of the sulfonyl ring is the diagnostic key.

| Signal Region | p-Tosyl Ester (Spectrum) | o-Tosyl Ester (Spectrum) |

| Sulfonyl Methyl | Singlet ( | Singlet ( |

| Sulfonyl Aromatics | AA'BB' System. Two distinct doublets (2H each) around 7.3 and 7.8 ppm.[2][1] Symmetric appearance. | ABCD System. Four distinct multiplets.[2][1] The protons are magnetically non-equivalent due to the ortho-substituent. |

| Phenol Aromatics | AA'BB' System (4-ethyl substitution pattern).[2][1] | AA'BB' System (Pattern remains similar, but slight shifts due to different field effects).[1] |

NMR Logic Diagram

Figure 2: Decision tree for identifying the isomer based on 1H NMR splitting patterns.

Reactivity & Applications

Hydrolytic Stability

The o-tosyl ester exhibits the "Ortho Effect."

-

Acidic Hydrolysis: o-Tosyl esters are often more labile than p-tosyl esters.[2][1] The steric strain of the ground state is relieved upon protonation and cleavage.

-

Alkaline Hydrolysis: o-Tosyl esters are generally more stable (slower reaction) than p-tosyl esters because the bulky methyl group blocks the trajectory of the hydroxide ion attacking the sulfur [1].

Cross-Coupling (Suzuki-Miyaura)

In Palladium-catalyzed cross-coupling, the sulfonate acts as a pseudohalide (electrophile).[1]

-

p-Tosyl: The industry standard.[2] High reactivity, facile oxidative addition of Pd(0) into the C-O bond.

-

o-Tosyl: Rarely used.[2][1] The ortho-methyl group hinders the approach of the bulky Pd-ligand complex, significantly slowing down the oxidative addition step. Use only if the p-position requires a different functional group or if selective coupling at another site is desired.[2]

References

-

Mizushima, T., et al. (2012).[2][1] Structure-reactivity study of O-tosyl Cinchona alkaloids in their new synthesis and in hydrolysis. Arkivoc.

-

Sigma-Aldrich. Ethyl 4-toluenesulfonate (Analogous Structure Data).

-

RSC Publishing. Kinetic Study of Alkaline Hydrolysis of Substituted Phenyl Tosylates.

-

National Institutes of Health (PubChem). Phenyl p-toluenesulfonate (Structural Analog).[2][1]

Sources

- 1. 4-Ethylphenol(123-07-9) 1H NMR spectrum [chemicalbook.com]

- 2. Phenyl p-toluenesulfonate | C13H12O3S | CID 223146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sciencemadness.org [sciencemadness.org]

4-Ethylphenyl 2-methylbenzenesulfonate SMILES and InChI key

An In-depth Technical Guide to 4-Ethylphenyl 2-methylbenzenesulfonate: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of 4-Ethylphenyl 2-methylbenzenesulfonate, a sulfonate ester of significant interest in synthetic organic chemistry. While its close isomer, the 4-methylbenzenesulfonate (tosylate) derivative, is more commonly utilized, the 2-methylbenzenesulfonate (o-toluenesulfonate) variant presents unique steric and electronic properties. This document details the chemical identifiers, including its canonical SMILES and InChIKey, outlines a robust laboratory-scale synthesis protocol, and discusses methods for its characterization. Furthermore, it explores the compound's role as a synthetic intermediate, particularly in the context of drug development, where sulfonate esters serve as critical leaving groups in the formation of carbon-heteroatom bonds. The guide also addresses the critical aspect of sulfonate esters as potential genotoxic impurities, a key consideration in pharmaceutical development.

Chemical Identity and Properties

4-Ethylphenyl 2-methylbenzenesulfonate is an aromatic sulfonate ester. It is formed from the esterification of 4-ethylphenol with 2-methylbenzenesulfonyl chloride. The structural identifiers and computed physicochemical properties are essential for its unambiguous identification and handling in a research setting.

-

SMILES (Simplified Molecular-Input Line-Entry System): CCc1ccc(cc1)OS(=O)(=O)c2ccccc2C

-

InChIKey (International Chemical Identifier Key): AYLTCYIOQPYVEF-UHFFFAOYSA-N

Physicochemical Data

The following table summarizes the key computed and estimated properties for 4-Ethylphenyl 2-methylbenzenesulfonate.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₆O₃S | (Calculated) |

| Molecular Weight | 276.35 g/mol | (Calculated) |

| Appearance | Colorless to pale yellow solid or oil | (Estimated) |

| Boiling Point | > 200 °C (decomposes) | (Estimated) |

| Melting Point | Not available; likely a low-melting solid | (Estimated) |

| Solubility | Soluble in common organic solvents (DCM, THF, Ethyl Acetate); Insoluble in water | (Estimated) |

Synthesis Protocol: Esterification of 4-Ethylphenol

The most direct and reliable method for synthesizing 4-Ethylphenyl 2-methylbenzenesulfonate is the Schotten-Baumann reaction between 4-ethylphenol and 2-methylbenzenesulfonyl chloride (o-toluenesulfonyl chloride) in the presence of a base.

Causality and Experimental Rationale

The choice of reagents and conditions is dictated by the reaction mechanism. The phenolic hydroxyl group of 4-ethylphenol is a relatively weak nucleophile. A base is required to deprotonate the phenol, forming the more nucleophilic phenoxide ion. Pyridine or triethylamine are commonly used bases; they not only facilitate the formation of the phenoxide but also act as scavengers for the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards the product.[1][2] An aprotic solvent like dichloromethane (DCM) is preferred to prevent solvolysis of the reactive sulfonyl chloride.

Experimental Workflow Diagram

Caption: Synthesis workflow for 4-Ethylphenyl 2-methylbenzenesulfonate.

Step-by-Step Methodology

-

Preparation: To a flame-dried, 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-ethylphenol (1.0 eq, e.g., 5.0 g, 40.9 mmol) and dissolve in anhydrous dichloromethane (DCM, 80 mL).

-

Cooling and Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add triethylamine (1.5 eq, 8.55 mL, 61.4 mmol) or pyridine (2.0 eq, 6.6 mL, 81.8 mmol) to the stirred solution.

-

Sulfonyl Chloride Addition: Add 2-methylbenzenesulfonyl chloride (1.1 eq, 8.6 g, 45.0 mmol) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 4-ethylphenol starting material is consumed.

-

Quenching: Upon completion, cool the mixture back to 0 °C and slowly quench by adding 1M HCl (50 mL) to neutralize the excess base.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 50 mL) and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure 4-Ethylphenyl 2-methylbenzenesulfonate.

Characterization and Analytical Validation

To confirm the identity and purity of the synthesized product, a combination of spectroscopic methods is essential.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the ethyl group (a triplet and a quartet), distinct aromatic protons from both phenyl rings, and a singlet for the methyl group on the benzenesulfonate ring.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the presence of all 15 unique carbon atoms in the molecule.

-

Mass Spectrometry (MS): ESI-MS (Electrospray Ionization Mass Spectrometry) should show a prominent peak corresponding to the molecular ion [M+H]⁺ or [M+Na]⁺.

-

Infrared (IR) Spectroscopy: Strong absorption bands characteristic of the sulfonate group (S=O stretching) are expected around 1350-1400 cm⁻¹ and 1170-1200 cm⁻¹.

Role in Drug Development and Synthetic Chemistry

Utility as a Leaving Group

Sulfonate esters, including tosylates and their isomers, are exceptionally good leaving groups in nucleophilic substitution (Sₙ2) and elimination reactions. This is because the sulfonate anion is highly stabilized by resonance, making it a weak base. In drug development, this property is exploited to construct complex molecules. For instance, the hydroxyl group of an alcohol can be converted into a sulfonate ester, activating it for subsequent reaction with a nucleophile (e.g., an amine, thiol, or azide) to form a new carbon-heteroatom bond, a common structural motif in pharmaceutical agents.[1]

Considerations for Genotoxic Impurities

A critical aspect for researchers in drug development is the potential for sulfonate esters to act as genotoxic impurities (GTIs).[3] These compounds are alkylating agents and can react with DNA, leading to mutations. Regulatory agencies have set stringent limits on the presence of such impurities in active pharmaceutical ingredients (APIs).[3] Therefore, any synthesis route employing sulfonate esters must be carefully controlled, and the final API must be rigorously tested to ensure that residual levels of these intermediates are below the Threshold of Toxicological Concern (TTC).[3]

Conclusion

4-Ethylphenyl 2-methylbenzenesulfonate is a valuable, though less common, synthetic intermediate. This guide provides the necessary foundational knowledge for its synthesis and characterization. By understanding the underlying chemical principles of its formation and reactivity, researchers can effectively utilize this compound as a tool in organic synthesis. For professionals in the pharmaceutical industry, the dual nature of sulfonate esters—as both useful synthetic activators and potential genotoxic impurities—highlights the importance of rigorous process control and analytical validation in modern drug development.

References

-

PubChem. 4-acetyl-N-(4-ethylphenyl)benzenesulfonamide. National Center for Biotechnology Information. [Link]

-

Scientific.Net. Synthesis of (R)-2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)ethyl 4-Methylbenzenesulfonate. [Link]

-

PubChem. ethyl p-methylbenzenesulfonate. National Center for Biotechnology Information. [Link]

-

ChemSynthesis. ethyl 4-methylbenzenesulfonate - 80-40-0. [Link]

-

NIST. Benzenesulfonic acid, 4-methyl-, ethyl ester. National Institute of Standards and Technology. [Link]

-

Cheméo. Chemical Properties of 4-Ethylphenyl acetate (CAS 3245-23-6). [Link]

-

LookChem. 2-(thiophen-2-yl)ethyl 4-methylbenzenesulfonate. [Link]

-

The Royal Society of Chemistry. General Considerations. [Link]

- Google Patents. CN103360363A - Preparation method of 2-(2-thienyl)

-

PubChem. Methyl 2-(4-ethylphenyl)-2-methylpropanoate. National Center for Biotechnology Information. [Link]

-

PubChem. 2-(2-Methoxyethoxy)ethyl 4-methylbenzenesulfonate. National Center for Biotechnology Information. [Link]

-

PubMed. The utility of sulfonate salts in drug development. National Center for Biotechnology Information. [Link]

-

ResearchGate. (PDF) 2-(Thiophen-2-yl)ethyl 4-methylbenzenesulfonate. [Link]

-

PubChem. 4-Methoxyphenyl 4-methylbenzenesulfonate. National Center for Biotechnology Information. [Link]

-

Inxight Drugs. Ethyl p-methylbenzenesulfonate. National Center for Advancing Translational Sciences. [Link]

-

Wikipedia. 4-Toluenesulfonyl chloride. [Link]

-

Wikipedia. 4-Ethylphenyl sulfate. [Link]

- Google Patents. US10745392B2 - Benzenesulfonamide compounds and their use as therapeutic agents.

-

MDPI. Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. [Link]

-

PMC. 4-methyl-1-(4-methylphenylsulfonyl)-1,2-dihydropyridin-2-ylidene]benzenesulfonamide. National Center for Biotechnology Information. [Link]

-

ResearchGate. Tosylation of alcohols with p-toluenesulfonyl chloride (1.5 equiv) on potassium carbonate at solid-state conditions. [Link]

-

Organic Syntheses. p-TOLYLSULFONYLMETHYLNITROSAMIDE. [Link]

-

RSC Publishing. Base-promoted regioselective synthesis of alkyl (2-tosyl/4-ethylcarbonyl) thiazole-5-carboxylates employing dithioates and active methylene isocyanides. [Link]

Sources

- 1. 4-Toluenesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 2. Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities [mdpi.com]

- 3. The utility of sulfonate salts in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

Safety data sheet (SDS) for aryl o-toluenesulfonates

The following technical guide serves as a comprehensive resource for the safety, handling, and toxicological assessment of Aryl o-Toluenesulfonates . It is designed for researchers and drug development professionals, prioritizing mechanistic understanding over rote compliance.

Document Type: Technical Whitepaper & Advanced SDS Guide Focus: Hazard Characterization, Risk Assessment (ICH M7), and Safe Handling Target Audience: Medicinal Chemists, Process Safety Engineers, Toxicology Leads

Executive Summary & Chemical Characterization

Aryl o-toluenesulfonates are sulfonate esters derived from the condensation of o-toluenesulfonyl chloride (o-TsCl) and phenols (aryl alcohols) . Unlike their aliphatic counterparts (alkyl sulfonates), which are potent DNA-alkylating agents, aryl sulfonates exhibit a distinct reactivity profile driven by the stability of the phenoxy leaving group and the steric influence of the ortho-methyl group.

While often less genotoxic than alkyl sulfonates, they remain a critical control point in pharmaceutical development due to their sensitizing potential and regulatory scrutiny under ICH M7 guidelines regarding sulfonate ester impurities.

Chemical Identity[1]

-

General Formula:

(where Ar = Phenyl, Naphthyl, substituted Aryl) -

Key Structural Feature: The sulfonyl group is attached to an ortho-substituted toluene ring. This steric bulk (

-Me) distinguishes them from the more common para-toluenesulfonates (tosylates), potentially retarding hydrolysis and nucleophilic attack.

Physicochemical Properties (Representative)

| Property | Value / Characteristic | Relevance to Safety |

| Physical State | Solid (crystalline) or viscous oil | Dust inhalation risk; surface contamination persistence. |

| Melting Point | 50–90 °C (typical for simple aryls) | Low melting point implies potential for melt during milling/processing. |

| Solubility | Lipophilic; Soluble in DCM, EtOAc, DMSO | High skin permeability; bioaccumulation potential. |

| Reactivity | Susceptible to hydrolysis (slow) | Releases o-toluenesulfonic acid (corrosive) and phenol (toxic) upon moisture contact. |

Hazard Identification (GHS & Mechanistic)

GHS Classification (Derived)

Based on read-across from o-toluenesulfonyl chloride and analogous phenyl sulfonates.

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[3][4]

-

Serious Eye Damage/Irritation: Category 1 (Causes serious eye damage) – Risk of irreversible corneal opacity due to acid hydrolysis on moist ocular surfaces.

-

Skin Sensitization: Category 1 (May cause an allergic skin reaction) – High potency sensitizer due to protein sulfonylation.

-

Specific Target Organ Toxicity (Single): Category 3 (Respiratory Irritation).[3][5]

The Genotoxicity Distinction (Crucial for Pharma)

A common misconception is treating aryl sulfonates with the same extreme caution as alkyl sulfonates (e.g., methyl o-toluenesulfonate).

-

Alkyl Sulfonates: React via

mechanism to alkylate DNA (transfer methyl/ethyl group). High Genotoxicity. -

Aryl Sulfonates: Cannot alkylate DNA via

because the nucleophilic attack would occur on an

Regulatory Status (ICH M7):

-

Class 3 or 4: Generally treated as potentially mutagenic until Ames negative data is provided.

-

Control Strategy: If synthesized from o-TsCl in the presence of alcohols (MeOH/EtOH), highly mutagenic alkyl esters may form as impurities. The aryl ester itself is often a Class 5 (non-mutagenic) if Ames negative, but the process carries Class 1 risks.

Visualized Pathways & Workflows

Synthesis & Impurity Genesis

This diagram illustrates the formation of the target aryl ester and the competitive formation of high-risk alkyl sulfonate impurities if alcoholic solvents are used.

Figure 1: Competitive reaction pathways highlighting the risk of generating alkyl sulfonate impurities during aryl sulfonate synthesis.

ICH M7 Risk Assessment Logic

A decision tree for classifying aryl o-toluenesulfonates in drug substances.

Figure 2: Risk categorization workflow based on ICH M7 guidelines for sulfonate esters.

Safe Handling & Exposure Controls

Engineering Controls

-

Containment: Handle primarily in a certified chemical fume hood or powder containment enclosure (balance enclosure).

-

Process Isolation: For large-scale synthesis (>100g), use closed-system transfer (split butterfly valves) to prevent dust generation.

-

Decontamination: Sulfonyl chlorides and sulfonates can be quenched.

-

Protocol: Wipe surfaces with 5% NaOH or saturated Sodium Bicarbonate solution. This hydrolyzes the sulfonate ester into the water-soluble sulfonate salt and phenol, facilitating removal.

-

Personal Protective Equipment (PPE)

-

Respiratory: N95/P3 particulate respirator minimum. If handling oil/liquid forms at elevated temperatures, use a half-mask with organic vapor/acid gas cartridges (OV/AG).

-

Dermal: Double-gloving recommended.

-

Inner: Nitrile (0.11 mm).

-

Outer: Nitrile or Neoprene (extended cuff). Note: Sulfonate esters can permeate thin nitrile; change gloves immediately upon splash.

-

-

Ocular: Chemical splash goggles (ventless) or face shield.

Toxicological Data & Reference Values

Acute Toxicity Profile

| Endpoint | Estimated Value | Basis |

| LD50 Oral (Rat) | 500 – 2000 mg/kg | Read-across from phenyl p-toluenesulfonate. |

| Skin Irritation | Moderate to Severe | Hydrolysis releases sulfonic acid on skin. |

| Sensitization | Positive (LLNA) | Strong electrophiles capable of haptenization. |

Threshold of Toxicological Concern (TTC)

If the compound is classified as a Mutagenic Impurity (Class 1, 2, or 3) without specific carcinogenicity data:

Note: If Ames negative (Class 5), control is based on ICH Q3A/B (0.15% or 1.0 mg/day).

Emergency Response Protocols

First Aid

-

Inhalation: Move to fresh air immediately. If wheezing occurs (sensitization response), administer oxygen and seek medical attention.

-

Skin Contact: Do not scrub. Wash gently with copious soap and water for 15 minutes. Scrubbing can increase penetration of the lipophilic ester.

-

Eye Contact: Rinse immediately for 15+ minutes.[5][6][7] Time is critical to prevent acid hydrolysis damage to the cornea.

Fire Fighting

-

Media: Dry chemical, CO2, or foam. Avoid water jet directly on molten material to prevent acid steam generation.

-

Combustion Products: Emits toxic fumes of Sulfur Oxides (

) and Carbon Monoxide. -

Specific Hazard: Formation of sulfuric/sulfonic acid mist upon contact with water in fire suppression.

References

-

ICH M7(R2) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation, 2023. Link

-

Snodin, D. J. "Residues of genotoxic alkyl sulfonates in mesylate salt drug substances: Real or imaginary problems?" Regulatory Toxicology and Pharmacology, Vol. 45, Issue 1, 2006. Link

-

ECHA (European Chemicals Agency) .[3] Registration Dossier for p-Toluenesulfonyl chloride (Read-across source). Link

-

Teasdale, A. Genotoxic Impurities: Strategies for Identification and Control. Wiley, 2010. (Chapter on Sulfonate Esters). Link

-

GHS Classification Database . Phenyl p-toluenesulfonate Hazard Classification. PubChem.[3] Link

Sources

- 1. Simultaneous Determination of 15 Sulfonate Ester Impurities in Phentolamine Mesylate, Amlodipine Besylate, and Tosufloxacin Tosylate by LC-APCI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Risk Assessment and Control Strategies for Mutagenic Impurities of Sulfonate Esters in Pharmaceuticals - Oreate AI Blog [oreateai.com]

- 3. Phenyl p-toluenesulfonate | C13H12O3S | CID 223146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. durhamtech.edu [durhamtech.edu]

- 6. fishersci.com [fishersci.com]

- 7. chempoint.com [chempoint.com]

Methodological & Application

Application Note: Scalable Synthesis of 4-Ethylphenyl 2-methylbenzenesulfonate

Strategic Abstract

This application note details the robust synthesis of 4-ethylphenyl 2-methylbenzenesulfonate (also known as 4-ethylphenyl o-toluenesulfonate) via nucleophilic substitution. While p-toluenesulfonyl (tosyl) esters are ubiquitous in organic chemistry, the 2-methyl (ortho) analogues offer distinct steric profiles and solubility characteristics that are valuable in specific medicinal chemistry campaigns and as structurally differentiated leaving groups.

This protocol utilizes a DMAP-catalyzed sulfonylation in dichloromethane (DCM). Unlike Schotten-Baumann conditions (aqueous/organic biphasic), this single-phase organic method ensures higher conversion rates for sterically modulated sulfonyl chlorides and simplifies the isolation of moisture-sensitive intermediates.

Chemical Strategy & Mechanism[1][2][3][4][5]

Reaction Logic

The synthesis involves the attack of the phenoxide nucleophile (generated in situ by base deprotonation) on the electrophilic sulfur of 2-methylbenzenesulfonyl chloride.

Critical Mechanistic Insight: The use of 4-Dimethylaminopyridine (DMAP) is not merely for basicity; it acts as a nucleophilic catalyst.[1][2][3] DMAP attacks the sulfonyl chloride first to form a highly reactive N-sulfonylpyridinium intermediate. This intermediate is significantly more electrophilic than the parent chloride, facilitating rapid attack by the 4-ethylphenol, even under mild conditions.

Reaction Scheme Visualization

Caption: Nucleophilic Catalysis Pathway. DMAP activates the sulfonyl chloride, lowering the activation energy for the phenolic attack.

Experimental Protocol

Materials & Stoichiometry

Target Scale: 10 mmol (approx. 2.76 g theoretical yield)

| Reagent | MW ( g/mol ) | Equiv.[4] | Mass/Vol | Physical State | Role |

| 4-Ethylphenol | 122.16 | 1.0 | 1.22 g | Solid (Low MP) | Substrate |

| 2-Methylbenzenesulfonyl chloride | 190.65 | 1.2 | 2.29 g (~1.73 mL) | Liquid (@RT) | Electrophile |

| Triethylamine (Et₃N) | 101.19 | 1.5 | 1.52 g (2.10 mL) | Liquid | HCl Scavenger |

| DMAP | 122.17 | 0.1 | 122 mg | Solid | Nucleophilic Catalyst |

| Dichloromethane (DCM) | - | - | 25 mL | Solvent | Medium |

Note: 2-Methylbenzenesulfonyl chloride is a liquid at room temperature (MP ~10°C), unlike its para-isomer (TsCl) which is a solid. Dispense by volume or weight.

Step-by-Step Procedure

Step 1: Solubilization

-

Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a nitrogen inlet.

-

Add 4-Ethylphenol (1.22 g, 10 mmol) , DMAP (122 mg, 1 mmol) , and DCM (20 mL) .

-

Stir until fully dissolved.

-

Add Triethylamine (2.10 mL, 15 mmol) via syringe.

-

Cool the mixture to 0°C using an ice-water bath. Reasoning: Sulfonylation is exothermic; cooling prevents side reactions and controls the rate.

Step 2: Electrophile Addition

-

Dilute 2-Methylbenzenesulfonyl chloride (2.29 g) in DCM (5 mL) in a separate vial.

-

Add the sulfonyl chloride solution dropwise to the RBF over 10 minutes.

-

Observation: A white precipitate (Et₃N·HCl) will begin to form, indicating reaction progress.

-

-

Remove the ice bath after addition is complete and allow the reaction to warm to Room Temperature (20–25°C) .

Step 3: Reaction Monitoring

-

Stir for 3–5 hours.

-

TLC Check: Eluent 20% EtOAc in Hexanes.

-

Starting Material (Phenol): Higher R_f (UV active).

-

Product: Lower R_f than phenol (UV active).

-

Stain: KMnO₄ or Iodine (Phenols stain distinctively).

-

Step 4: Quench & Workup

-

Quench the reaction by adding 1M HCl (20 mL) . Reasoning: Neutralizes excess amine and solubilizes the DMAP/Et₃N salts into the aqueous layer.

-

Transfer to a separatory funnel. Separate the phases.

-

Wash the organic (DCM) layer sequentially with:

-

Water (20 mL)

-

Sat. NaHCO₃ (20 mL) (Removes any hydrolyzed sulfonic acid).

-

Brine (20 mL) (Drying aid).

-

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄ .

-

Filter and concentrate under reduced pressure (Rotavap) to yield the crude oil/solid.

Purification & Process Flow

The crude material may solidify upon standing. Depending on the purity requirements (e.g., >98% for biological assay), choose between Recrystallization (if solid) or Flash Chromatography .

Purification Workflow

Caption: Decision tree for purification based on the physical state of the crude isolate.

Flash Chromatography Parameters[7]

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Mobile Phase: Gradient elution from 100% Hexanes to 15% Ethyl Acetate in Hexanes.

-

Elution Order: Excess Sulfonyl Chloride (if any) -> Product -> Unreacted Phenol (if any).

Analytical Validation (Quality Control)

To confirm identity and purity, the following data points are expected.

| Technique | Expected Feature | Structural Assignment |

| ¹H NMR (CDCl₃) | Ethyl -CH₃ | |

| Ethyl -CH₂- | ||

| Ortho-Methyl on sulfonyl ring (Diagnostic) | ||

| Aromatic Protons (Two distinct spin systems) | ||

| ¹³C NMR | ~20 ppm | Ar-CH₃ (Ortho-tolyl) |

| ~148 ppm | C-O (Ipso carbon of phenol ring) | |

| HPLC | Single Peak | Purity >95% (254 nm) |

Troubleshooting Tip:

If the ¹H NMR shows a doublet around

Safety & Handling

-

2-Methylbenzenesulfonyl chloride: Corrosive and lachrymator. Handle only in a fume hood. It reacts vigorously with water to form acid; keep dry.

-

Dichloromethane: Suspected carcinogen and volatile. Use standard PPE.

-

Pressure Control: The reaction is not gas-generating, but the quench (Acid + Bicarbonate wash) generates CO₂. Vent separatory funnels frequently.

References

-

General Sulfonylation Protocol : Yoshida, Y., et al. "Mild and Efficient Synthesis of Sulfonates from Alcohols and Sulfonyl Chlorides." Synthesis, 1999(9), 1633–1636.

-

DMAP Catalysis Mechanism : Scriven, E. F. V. "4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts." Chemical Society Reviews, 1983, 12, 129-161.

-

Physical Properties (4-Ethylphenol) : PubChem Compound Summary for CID 31242.

-

Physical Properties (2-Methylbenzenesulfonyl chloride) : NIST Chemistry WebBook, SRD 69.

Sources

Application Note: High-Efficiency Synthesis of 4-Ethylphenyl 2-Methylbenzenesulfonate

Executive Summary

This application note details the optimized protocols for the synthesis of 4-ethylphenyl 2-methylbenzenesulfonate via the nucleophilic substitution of 4-ethylphenol with 2-methylbenzenesulfonyl chloride (

Unlike standard tosylations (using

-

Method A (Anhydrous): High-yielding, DMAP-catalyzed sulfonylation for small-to-medium scale.

-

Method B (Schotten-Baumann): Biphasic aqueous/organic system suitable for scale-up and "green" chemistry requirements.

Chemical Context & Mechanism[1][2][3][4][5][6][7][8]

The Steric Challenge

The reaction involves the attack of the 4-ethylphenol nucleophile on the sulfur center of 2-methylbenzenesulfonyl chloride. The ortho-methyl group creates steric bulk around the sulfur atom, impeding the approach of the nucleophile. Without catalysis, the reaction rate is significantly slower than with unhindered sulfonyl chlorides, leading to increased hydrolysis by ambient moisture.

DMAP Nucleophilic Catalysis

To overcome steric hindrance, 4-Dimethylaminopyridine (DMAP) is utilized as a nucleophilic catalyst. DMAP attacks the sulfonyl chloride to form a highly reactive

Reaction Pathway Diagram

The following diagram illustrates the reaction scheme and the catalytic cycle.

Figure 1: DMAP-catalyzed activation of 2-methylbenzenesulfonyl chloride.

Experimental Protocols

Method A: Anhydrous DMAP-Catalyzed Synthesis (Recommended)

Applicability: High purity requirements, milligram to gram scale. Yield Expectation: 92–96%

Materials

-

Reactant A: 4-Ethylphenol (1.0 equiv, 10 mmol, 1.22 g)

-

Reactant B: 2-Methylbenzenesulfonyl chloride (1.1 equiv, 11 mmol, 2.10 g)

-

Base: Triethylamine (TEA) (1.5 equiv, 15 mmol, 2.1 mL)

-

Catalyst: DMAP (0.1 equiv, 1 mmol, 122 mg)

-

Solvent: Dichloromethane (DCM), Anhydrous (30 mL)

Step-by-Step Procedure

-

Preparation: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

-

Solvation: Add 4-Ethylphenol (1.22 g) and DMAP (122 mg) to the flask. Dissolve in anhydrous DCM (20 mL).

-

Base Addition: Add Triethylamine (2.1 mL) via syringe. The solution may warm slightly.

-

Cooling: Immerse the flask in an ice-water bath (0 °C) for 10 minutes.

-

Electrophile Addition: Dissolve 2-methylbenzenesulfonyl chloride (2.10 g) in DCM (10 mL) in a separate vial. Add this solution dropwise to the reaction mixture over 15 minutes.

-

Note: Dropwise addition controls the exotherm and prevents localized concentration hotspots that favor side reactions.

-

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 3–4 hours.

-

QC Check: Monitor via TLC (Hexane:Ethyl Acetate 8:2). Product Rf will be higher than the phenol.

-

-

Quench: Add water (20 mL) to quench the reaction.

Method B: Schotten-Baumann Conditions (Biphasic)

Applicability: Scale-up (>50g), cost-sensitive projects, tolerance for aqueous waste. Yield Expectation: 85–90%

Materials

-

Reactant A: 4-Ethylphenol (10 mmol)

-

Reactant B: 2-Methylbenzenesulfonyl chloride (1.2 equiv)

-

Solvent: Toluene (30 mL)

-

Aqueous Base: 10% NaOH solution (20 mL)

-

Catalyst: Tetrabutylammonium bromide (TBAB) (0.05 equiv) - Optional Phase Transfer Catalyst

Step-by-Step Procedure

-

Dissolution: In a flask, dissolve 4-ethylphenol in Toluene (30 mL).

-

Biphasic Setup: Add the 10% NaOH solution. The phenol will deprotonate and move to the aqueous interface/phase as the phenoxide salt.

-

Cooling: Cool the biphasic mixture to 0–5 °C.

-

Addition: Add 2-methylbenzenesulfonyl chloride (liquid or melt) dropwise with vigorous stirring.

-

Reaction: Stir vigorously at 0–10 °C for 1 hour, then warm to RT for 2 hours.

-

Critical: Vigorous stirring is essential to maximize the interfacial surface area.

-

Workup and Purification (Method A & B)

Proper workup is critical to remove the excess base and the sulfonic acid byproduct (formed from hydrolyzed chloride).

Figure 2: Purification workflow for sulfonate esters.

Optimization & Troubleshooting Data

The following table summarizes the impact of variables specifically for the 2-methyl (hindered) substrate compared to standard conditions.

| Parameter | Standard Condition | Optimized for 2-Methyl | Rational |

| Catalyst | None | 10 mol% DMAP | Essential to overcome steric hindrance of the ortho-methyl group. |

| Base | Pyridine (Solvent) | TEA (1.5 eq) in DCM | Pyridine can be difficult to remove; TEA/DCM allows for easier acid wash workup. |

| Temperature | 0 °C constant | 0 °C | Initial cooling controls exotherm; warming drives the hindered reaction to completion. |

| Stoichiometry | 1:1 | 1.1 : 1 (Sulfonyl Chloride excess) | Compensates for the unavoidable hydrolysis of the sulfonyl chloride during the longer reaction time. |

Troubleshooting Guide

-

Problem: Low Yield / Recovered Starting Material.

-

Problem: Product is an oil that won't solidify.

Safety & Handling

-

2-Methylbenzenesulfonyl chloride: Corrosive, lachrymator. Causes severe skin burns and eye damage. Reacts with water to release HCl. Handle in a fume hood.

-

4-Ethylphenol: Irritant. Toxic to aquatic life.[6]

-

DCM: Suspected carcinogen. Use chemically resistant gloves (PVA or Viton recommended over nitrile for prolonged exposure).

References

-

Schotten-Baumann Reaction Overview. Grokipedia. Available at: [Link]

-

DMAP Catalysis Mechanism. National Institutes of Health (PMC). "DMAP-assisted sulfonylation as an efficient step..." Available at: [Link]

-

Synthesis of Hindered Sulfonates. Organic Syntheses. "Ethyl 2-(triphenylphosphoranylidene)propionate" (General protocols for hindered esters). Available at: [Link]

-

Properties of 2-Methylbenzenesulfonyl chloride. OECD SIDS. Available at: [Link]

Sources

- 1. 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism [organic-chemistry.org]

- 2. CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide - Google Patents [patents.google.com]

- 3. grokipedia.com [grokipedia.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

Application Notes & Protocols: A Comprehensive Guide to the Esterification of 2-Methylbenzenesulfonic Acid

Introduction: The Significance of 2-Methylbenzenesulfonate Esters

2-Methylbenzenesulfonic acid, commonly known as o-toluenesulfonic acid (o-TsOH), is a strong organic acid widely employed as a catalyst in organic synthesis.[1][2] While its catalytic properties are well-established, the esters derived from it—2-methylbenzenesulfonates or o-tosylates—represent a class of compounds with significant utility. These esters are powerful alkylating agents and crucial intermediates in the synthesis of more complex molecules.[3][4] Their importance stems from the sulfonate group's ability to function as an excellent leaving group, often superior to halides, in nucleophilic substitution reactions.

This guide provides an in-depth exploration of the primary methodologies for the esterification of 2-methylbenzenesulfonic acid. We will dissect the underlying reaction mechanisms, present detailed, field-proven protocols, and discuss critical aspects of purification, characterization, and safety. The objective is to equip researchers with both the theoretical understanding and the practical steps necessary to successfully synthesize these valuable chemical intermediates.

Mechanistic Pathways: A Tale of Two Strategies

The synthesis of sulfonate esters can be approached via two principal routes: direct esterification of the sulfonic acid with an alcohol, or a two-step process involving the conversion of the sulfonic acid to a more reactive sulfonyl chloride intermediate. The choice of method depends on the substrate's sensitivity, desired yield, and scalability.

Pathway A: Direct Esterification (Fischer-Speier Type)

Directly reacting a sulfonic acid with an alcohol is analogous to the classic Fischer-Speier esterification of carboxylic acids.[5][6] However, the mechanism differs significantly. Due to the high acidity of 2-methylbenzenesulfonic acid, it readily protonates the alcohol. The resulting sulfonate anion then acts as a nucleophile, attacking the protonated alcohol in an SN1 or SN2 fashion to form the ester.[7][8]

The reaction is an equilibrium process, and to drive it towards the product, the water byproduct must be removed.[5][9] This is typically achieved through azeotropic distillation using a Dean-Stark apparatus or by adding a dehydrating agent. While feasible, this method can be limited by the equilibrium and potential side reactions at the required high temperatures.

Pathway B: Activation via Sulfonyl Chloride (The Preferred Route)

A more versatile and widely used method involves a two-step sequence. First, the 2-methylbenzenesulfonic acid is converted to its highly reactive acid chloride, 2-methylbenzenesulfonyl chloride (o-TsCl). This is typically achieved using reagents like thionyl chloride (SOCl₂) or chlorosulfonic acid (ClSO₃H).[10]

In the second step, the sulfonyl chloride is reacted with the desired alcohol. The alcohol's hydroxyl oxygen acts as a nucleophile, attacking the highly electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride ion.[11][12][13] This reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine, which serves to neutralize the hydrochloric acid (HCl) generated during the reaction.[11][13]

A critical advantage of this pathway is that the reaction occurs at the oxygen atom of the alcohol without breaking the carbon-oxygen bond. This means that if the alcohol has a stereocenter, the reaction proceeds with complete retention of configuration .[12][14] This stereochemical control is a cornerstone of modern organic synthesis.

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the synthesis of a representative ester, methyl 2-methylbenzenesulfonate.

Protocol 1: Two-Step Synthesis via 2-Methylbenzenesulfonyl Chloride

This is the recommended protocol for achieving high yields and purity with excellent control over the reaction.

Step A: Synthesis of 2-Methylbenzenesulfonyl Chloride

-

Objective: To convert 2-methylbenzenesulfonic acid to its corresponding sulfonyl chloride.

-

Safety: Thionyl chloride is highly corrosive and reacts violently with water. This procedure must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

To a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (containing NaOH solution), add 2-methylbenzenesulfonic acid monohydrate.

-

Slowly add an excess of thionyl chloride (SOCl₂) (typically 2-3 equivalents) to the flask at room temperature with stirring.

-

Once the addition is complete, heat the reaction mixture to reflux (approximately 80°C) for 2-3 hours. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution.

-

After cooling to room temperature, carefully remove the excess thionyl chloride by distillation under reduced pressure.

-

The crude 2-methylbenzenesulfonyl chloride, an oily liquid, can often be used in the next step without further purification.

Step B: Esterification with Methanol

-

Objective: To react 2-methylbenzenesulfonyl chloride with methanol to form the methyl ester.

-

Safety: Pyridine is a flammable, toxic, and malodorous liquid. Handle with care in a fume hood.

| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |

| 2-Methylbenzenesulfonyl Chloride | 190.64 | 10.0 g | 0.052 | 1.0 |

| Methanol (Anhydrous) | 32.04 | 2.5 g (3.2 mL) | 0.078 | 1.5 |

| Pyridine (Anhydrous) | 79.10 | 4.6 g (4.7 mL) | 0.058 | 1.1 |

| Dichloromethane (DCM, Anhydrous) | 84.93 | 100 mL | - | - |

-

Setup: In a 250 mL round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the crude 2-methylbenzenesulfonyl chloride (10.0 g, 0.052 mol) in 100 mL of anhydrous dichloromethane (DCM).

-

Cooling: Cool the solution to 0°C using an ice-water bath.

-

Addition of Alcohol & Base: In a separate flask, mix methanol (3.2 mL, 0.078 mol) and pyridine (4.7 mL, 0.058 mol). Add this mixture dropwise to the stirred sulfonyl chloride solution at 0°C over 20-30 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

-

Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 50 mL) to remove pyridine, saturated NaHCO₃ solution (2 x 50 mL) to remove any unreacted acid, and finally with brine (1 x 50 mL).[15]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

Workflow for Two-Step Esterification Procedure

Sources

- 1. 2-Methylbenzenesulfonic Acid|CAS 88-20-0|Supplier [benchchem.com]

- 2. 2-Methylbenzenesulfonic acid | C7H8O3S | CID 6925 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US3937721A - Method for the preparation of sulfonic acid esters from free sulfonic acids - Google Patents [patents.google.com]

- 4. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 6. grokipedia.com [grokipedia.com]

- 7. researchgate.net [researchgate.net]

- 8. A DFT study on the mechanism of the sulfonic acid + alcohol esterification reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Fischer Esterification [organic-chemistry.org]

- 10. CN102633696A - Method and technology for preparing p-substituted alkyl benzene sulfonyl chloride by two-step synthesis - Google Patents [patents.google.com]

- 11. organicchemistrytutor.com [organicchemistrytutor.com]

- 12. m.youtube.com [m.youtube.com]

- 13. youtube.com [youtube.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. personal.tcu.edu [personal.tcu.edu]

Harnessing the Alkylating Power of 4-Ethylphenyl 2-methylbenzenesulfonate in Synthetic Chemistry

An Application Guide for Researchers

Introduction: A Note on Isomeric Specificity and Reactivity Principles

This document provides a detailed technical guide on the application of 4-Ethylphenyl 2-methylbenzenesulfonate as a potent alkylating agent for researchers in organic synthesis and drug development. It is important to note that while the principles of sulfonate ester chemistry are broadly applicable, specific literature on the 2-methylbenzenesulfonate (o-toluenesulfonate or "osylate") isomer is less common than its 4-methylbenzenesulfonate (p-toluenesulfonate or "tosylate") counterpart.

The reactivity, protocols, and mechanistic insights presented herein are grounded in the well-established and extensively documented chemistry of aryl sulfonate esters, particularly aryl tosylates, which serve as a reliable analogue.[1] The fundamental principle remains consistent: the sulfonate group is an exceptional leaving group, rendering the ester a highly effective electrophile for the alkylation of a wide array of nucleophiles. This guide synthesizes this established knowledge to provide a robust framework for the successful application of 4-Ethylphenyl 2-methylbenzenesulfonate in the laboratory.

The core utility of this reagent lies in its ability to convert traditionally poor leaving groups, such as hydroxyls, into the highly stable 2-methylbenzenesulfonate anion, thereby facilitating nucleophilic substitution reactions under mild conditions.[1] This process is central to the construction of complex molecular architectures, enabling the formation of crucial carbon-oxygen, carbon-nitrogen, carbon-sulfur, and carbon-carbon bonds.

Section 1: Reagent Profile, Synthesis, and Core Mechanism

Physicochemical Properties

| Property | Predicted Value / Characteristic | Source / Analogue |

| Molecular Formula | C₁₅H₁₆O₃S | - |

| Molecular Weight | 276.35 g/mol | - |

| Appearance | Likely a colorless to pale yellow solid or oil | Ethyl 4-methylbenzenesulfonate |

| Solubility | Soluble in common organic solvents (DCM, THF, Acetone, etc.); Insoluble in water. | Ethyl 4-methylbenzenesulfonate[3] |

| Storage | Store in a cool, dry place under an inert atmosphere. | General for sulfonate esters |

| Stability | Sensitive to moisture and strong nucleophiles/bases.[4] | General for sulfonate esters |

Proposed Synthesis Protocol: Esterification of 4-Ethylphenol

The most direct route to 4-Ethylphenyl 2-methylbenzenesulfonate is the reaction between 4-ethylphenol and 2-methylbenzenesulfonyl chloride (o-toluenesulfonyl chloride) in the presence of a non-nucleophilic base. This method is analogous to standard tosylation procedures for alcohols and phenols.[5]

Step-by-Step Protocol:

-

Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add 4-ethylphenol (1.0 eq) and anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: Cool the solution to 0 °C in an ice bath. Add a suitable base such as triethylamine (TEA, 1.2 eq) or pyridine (1.2 eq) dropwise to the stirred solution. The base serves to neutralize the HCl byproduct generated during the reaction.

-

Sulfonyl Chloride Addition: Dissolve 2-methylbenzenesulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture at 0 °C over 30 minutes.

-

Reaction: Allow the mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the final product.

Mechanism of Alkylation: The SN2 Pathway

4-Ethylphenyl 2-methylbenzenesulfonate functions as an alkylating agent primarily through a bimolecular nucleophilic substitution (SN2) mechanism. The efficacy of this process is rooted in two key electronic features:

-

Electrophilic Carbon: The oxygen atom of the sulfonate ester withdraws electron density from the phenolic ring's ipso-carbon, making it susceptible to nucleophilic attack.

-

Excellent Leaving Group: The 2-methylbenzenesulfonate anion is a very weak base, stabilized by resonance across its three oxygen atoms. This high stability makes it an excellent leaving group, driving the substitution reaction forward.[1]

In a typical reaction, a nucleophile (Nu⁻) performs a "backside attack" on the ipso-carbon of the ethylphenyl ring, leading to the displacement of the 2-methylbenzenesulfonate group and the formation of a new bond.[6]

Figure 1. Generalized SN2 mechanism for alkylation.

Section 2: Core Application Protocols

The protocols below are representative workflows. Researchers should optimize stoichiometry, temperature, and reaction times for their specific substrates.

Protocol 1: O-Alkylation of a Phenol (Synthesis of Diaryl Ethers)

This protocol describes the formation of a C-O bond, a common strategy in the synthesis of pharmaceuticals and natural products.

Materials:

-

4-Ethylphenyl 2-methylbenzenesulfonate (1.0 eq)

-

Substituted Phenol (1.1 eq)

-

Potassium Carbonate (K₂CO₃, 2.0 eq), finely ground

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried flask under nitrogen, add the substituted phenol, K₂CO₃, and anhydrous DMF.

-

Stir the suspension at room temperature for 15 minutes to generate the phenoxide nucleophile.

-

Add 4-Ethylphenyl 2-methylbenzenesulfonate to the mixture.

-

Heat the reaction to 60-80 °C and monitor by TLC. Reactions are typically complete within 4-12 hours.

-

After cooling to room temperature, pour the reaction mixture into ice-water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product by silica gel chromatography.

Protocol 2: N-Alkylation of a Primary Amine

This method is used to synthesize secondary amines, avoiding the over-alkylation often seen with more reactive agents like alkyl halides.[7]

Materials:

-

4-Ethylphenyl 2-methylbenzenesulfonate (1.0 eq)

-

Primary Amine (1.2 eq)

-

Potassium Carbonate (K₂CO₃, 2.5 eq) or another non-nucleophilic base

-

Anhydrous Acetonitrile (MeCN)

Procedure:

-

In a round-bottom flask, combine the primary amine, K₂CO₃, and anhydrous MeCN.

-

Add 4-Ethylphenyl 2-methylbenzenesulfonate to the stirred suspension.

-

Reflux the mixture (approx. 82 °C) for 6-18 hours. Monitor the disappearance of the starting material by TLC or LC-MS.

-

Cool the reaction to room temperature and filter off the inorganic salts.

-

Rinse the filter cake with a small amount of MeCN.

-

Concentrate the filtrate under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic phase, concentrate, and purify by chromatography or crystallization.

Protocol 3: C-Alkylation of a Cyanohydrin Anion

This protocol demonstrates a more advanced C-C bond formation, using a cyanohydrin anion as a carbonyl umpolung equivalent to generate α-tertiary ketones.[8]

Materials:

-

4-Ethylphenyl 2-methylbenzenesulfonate (1.0 eq)

-

Aryl Cyanohydrin (1.5 eq)

-

Sodium bis(trimethylsilyl)amide (NaHMDS, 2.0 eq, as a 1M solution in THF)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

Anion Formation: In a flame-dried flask under argon, dissolve the aryl cyanohydrin in anhydrous THF. Cool the solution to -40 °C (acetonitrile/dry ice bath).

-

Add the NaHMDS solution dropwise over 10 minutes. Stir for an additional 10 minutes to ensure complete formation of the cyanohydrin anion.

-

Alkylation: Add a pre-cooled solution of 4-Ethylphenyl 2-methylbenzenesulfonate in anhydrous THF to the anion solution.

-

Allow the reaction to stir at -40 °C for 1 hour, then let it warm to room temperature and stir for 16 hours.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extract the aqueous phase with diethyl ether (3x).

-

Combine the organic extracts, wash with brine, dry over MgSO₄, and concentrate.

-

Purify via flash chromatography to isolate the alkylated cyanohydrin intermediate, which can be further processed to the desired ketone.

Section 3: Workflow, Safety, and Troubleshooting

General Experimental Workflow

The successful application of 4-Ethylphenyl 2-methylbenzenesulfonate relies on a systematic and careful experimental approach.

Figure 2. A typical experimental workflow for alkylation reactions.

Safety and Handling

Critical Safety Warning: Sulfonate esters are potent alkylating agents and should be treated as potentially toxic and mutagenic.[4][9][10] All handling must be performed with appropriate personal protective equipment (PPE) and in a well-ventilated chemical fume hood.

-

PPE: Wear a lab coat, safety glasses with side shields, and chemically resistant gloves (nitrile is a common choice, but check compatibility).

-

Handling: Avoid inhalation of dust or vapors and prevent any contact with skin or eyes. Use a spatula or powder funnel for transferring solids.

-

Storage: Store the reagent in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and moisture.

-

Disposal: Dispose of waste materials and empty containers in accordance with local, state, and federal regulations for hazardous chemical waste.

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Reaction | 1. Inactive nucleophile (incomplete deprotonation).2. Insufficient reaction temperature or time.3. Degradation of the alkylating agent due to moisture. | 1. Use a stronger base or ensure the base is fresh and dry. Increase stirring time after base addition.2. Incrementally increase the reaction temperature and/or extend the reaction time.3. Ensure all glassware is flame-dried and solvents are anhydrous. |

| Formation of Side Products | 1. Over-alkylation (for amines).2. Elimination (E2) reaction instead of substitution.3. Competing reaction with the solvent. | 1. Use a larger excess of the amine nucleophile.2. Use a less-hindered base and a more polar, aprotic solvent. Run the reaction at a lower temperature.3. Select a non-nucleophilic solvent (e.g., use MeCN instead of an alcohol). |

| Difficult Purification | 1. Unreacted starting material co-elutes with the product.2. Product is unstable on silica gel. | 1. Drive the reaction to completion. Consider a different solvent system for chromatography.2. Use a different stationary phase (e.g., neutral alumina) or consider purification by crystallization or distillation. |

References

- Aqueous sodium tosylate: a sustainable medium for alkyl

- Mesylates and Tosylates with Practice Problems. Chemistry Steps.

- Preparation of Alkyl Halides and Tosylates

- Ch8 : Tosyl

- Tosylates And Mesyl

- Substituted arene synthesis by alkylation or aryl

- Stereospecific Transition-Metal-Free Alkylation of Chiral Non-Racemic Secondary Tosylates with Cyanohydrins: Convenient Access to Enantiomerically Enriched α-Tertiary Ketones. PMC.

- Alkylation of TEB Acetylide Using Tosyl

- Tosyl group. Wikipedia.

- Sulfon

- Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines.

- 4-[(Ethylphenylamino)methyl]benzenesulfonic acid. PubChem.

- ethyl 4-methylbenzenesulfon

- 2-(Thiophen-2-yl)

- Synthesis of (R)-2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)

- 4-Ethylphenyl sulf

- Profiling sulfonate ester stability: identification of complementary protecting groups for... PMC.

- 4-acetyl-N-(4-ethylphenyl)benzenesulfonamide. PubChem.

- CPSC Staff Statement on University of Cincinnati Report “Toxicity Review for Phenyl Esters of C10-C18 Alkylsulfonic Acid”. cpsc.gov.

- Ethyl 4-methylbenzenesulfon

- General Consider

- 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Organic Syntheses Procedure.

- Preparation method of 2-(2-thienyl)ethyl 4-methylbenzenesulfonate.

- Ethyl 4-methylbenzenesulfon

- Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. Ethyl 4-methylbenzenesulfonate | CAS#:80-40-0 | Chemsrc [chemsrc.com]

- 4. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. Preparation of Alkyl Halides and Tosylates from Alcohols | OpenOChem Learn [learn.openochem.org]

- 7. WO2007095276A2 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines - Google Patents [patents.google.com]

- 8. Stereospecific Transition‐Metal‐Free Alkylation of Chiral Non‐Racemic Secondary Tosylates with Cyanohydrins: Convenient Access to Enantiomerically Enriched α‐Tertiary Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pqri.org [pqri.org]

- 10. researchgate.net [researchgate.net]

Cross-coupling reactions using aryl o-toluenesulfonates

Application Note: High-Fidelity Cross-Coupling Architectures Using Aryl o/p-Toluenesulfonates

Executive Summary & Strategic Rationale

In the hierarchy of electrophiles for transition-metal catalyzed cross-coupling, aryl p-toluenesulfonates (tosylates, ArOTs) and their ortho-isomers represent a "Goldilocks" zone for pharmaceutical manufacturing.[1] Unlike aryl triflates (ArOTf), which are highly reactive but hydrolytically unstable and expensive, or aryl chlorides (ArCl), which are stable but kinetically inert, aryl tosylates offer crystalline stability, low cost, and scalability .[1]

However, they present a specific kinetic challenge: the C–O bond cleavage energy is high, and the oxidative addition to Pd(0) is slow compared to halides.[1] This guide details the "Activation-First" protocols required to engage these pseudohalides, focusing on the use of electron-rich bulky phosphine ligands (Buchwald-type and Indolyl-phosphines) that render ArOTs viable for high-yield Suzuki-Miyaura and Buchwald-Hartwig couplings.

Technical Note on Nomenclature: While "Tosyl" strictly refers to the para-toluenesulfonyl group, this guide applies to the broader class of aryl arenesulfonates, including aryl o-toluenesulfonates .[1] The ortho-isomer is occasionally employed to modulate crystallinity or introduce subtle steric differentiation during the oxidative addition step. The protocols below are effective for both isomers.

Mechanistic Architecture

To successfully couple aryl tosylates, one must overcome the high activation barrier of the C–O bond. Standard ligands (PPh3, dppf) fail here.[1] Success depends on Ligand-Accelerated Catalysis .

The Kinetic Bottleneck: Oxidative Addition

For ArOTs, the rate-limiting step is the oxidative addition of the C–O bond to the Metal(0) center.

-

Solution: Use ligands with high basicity (electron-donating) to increase electron density on the metal, and high steric bulk to promote the formation of the active monoligated species [L1–Pd(0)].[1]

-

Key Ligands:

Visualizing the Reactivity Landscape

Figure 1: Comparative reactivity of aryl electrophiles. Aryl Tosylates require specific ligand activation to overcome the kinetic barrier of C–O bond cleavage.

Protocol 1: Suzuki-Miyaura Coupling (C–C Bond)[1]

This protocol utilizes the CM-Phos ligand system, developed specifically to activate tosylates and mesylates under mild conditions.[1]

Reagents & Materials

-

Electrophile: Aryl o- or p-toluenesulfonate (1.0 equiv).

-

Nucleophile: Arylboronic acid (1.5 equiv).[1]

-

Catalyst Precursor: Pd(OAc)₂ (1–2 mol%).[1]

-

Ligand: CM-Phos (2–4 mol%) or XPhos .

-

Base: K₃PO₄ (3.0 equiv) – Crucial for activating the boronic acid.[1]

-

Solvent: t-BuOH or Toluene/Water (10:1). t-BuOH is preferred for difficult substrates.

Step-by-Step Methodology

-

Charge: In a glovebox or under Argon counter-flow, add Pd(OAc)₂ (2.2 mg, 0.01 mmol) and CM-Phos (8.2 mg, 0.02 mmol) to a reaction vial.

-

Solvate: Add t-BuOH (2.0 mL) and stir at room temperature for 5 minutes to generate the active catalyst complex (color change often observed).

-

Substrate Addition: Add the Aryl Tosylate (1.0 mmol), Arylboronic acid (1.5 mmol), and finely ground K₃PO₄ (3.0 mmol).

-

Reaction: Seal the vial with a crimp cap (PTFE septum). Heat to 80–90 °C for 4–12 hours.

-

Note: For ortho-substituted tosylates, increase temperature to 100 °C.[1]

-

-

Workup: Cool to RT. Dilute with EtOAc, wash with water/brine.[1] Dry organic layer over MgSO₄.

-

Purification: Flash chromatography. (Tosylates are polar; ensure complete consumption as they can streak).[1]

Data: Optimization of Base/Solvent

| Entry | Ligand | Solvent | Base | Yield (%) | Notes |

| 1 | PPh₃ | Toluene | K₂CO₃ | <5 | No reaction (Standard ligands fail) |

| 2 | SPhos | Toluene | K₃PO₄ | 45 | Moderate conversion |

| 3 | XPhos | t-BuOH | K₃PO₄ | 92 | Excellent for p-tosylates |

| 4 | CM-Phos | t-BuOH | K₃PO₄ | 96 | Optimal for o-tosylates & hindered substrates |

Protocol 2: Buchwald-Hartwig Amination (C–N Bond)[1]

Coupling amines with tosylates is more challenging than Suzuki coupling due to the potential for the amine to bind Pd and shut down catalysis. The BrettPhos family is required here.

Reagents & Materials

-

Electrophile: Aryl Tosylate (1.0 equiv).[1]

-

Nucleophile: Primary or Secondary Amine (1.2 equiv).[1]

-

Catalyst: BrettPhos Pd G3 or G4 precatalyst (1–3 mol%).[1]

-

Alternative: Pd(OAc)₂ + BrettPhos (1:1 ratio).[1]

-

-

Base: Cs₂CO₃ (2.0 equiv) or NaOtBu (1.4 equiv).[1]

-

Solvent: 1,4-Dioxane or t-Amyl alcohol.[1]

Step-by-Step Methodology

-

Catalyst Prep: Weigh BrettPhos Pd G3 precatalyst (standard bench-stable solid).

-

Mixing: In a reaction tube, combine Aryl Tosylate (1.0 mmol), Amine (1.2 mmol), Base (Cs₂CO₃, 2.0 mmol), and Precatalyst (0.02 mmol).

-

Inerting: Evacuate and backfill with N₂ (3 cycles).

-

Solvent: Add anhydrous 1,4-Dioxane (4 mL).

-

Heating: Heat to 100 °C for 12 hours.

-

Critical: If using ortho-toluenesulfonates, steric hindrance is higher.[1] Use RuPhos if the amine is secondary and acyclic; stick to BrettPhos for primary amines.

-

-

Quench: Filter through a pad of Celite/Silica to remove Pd and salts.

Decision Logic for Experimental Design

Use the following flowchart to select the correct ligand/catalyst system based on your specific substrate constraints.

Figure 2: Ligand selection decision tree for Aryl Tosylate cross-coupling.

Technical Nuances & Troubleshooting

-

Water Content: Unlike Ar-Halide couplings, Ar-Tosylate couplings in t-BuOH often benefit from a strictly anhydrous environment during setup, but the Suzuki reaction itself requires water for the boronic acid activation.[1] Protocol: Use anhydrous t-BuOH, but ensure the base (K₃PO₄) is hydrated or add 1-2% water if conversion stalls.[1]

-

Leaving Group Competition: If your substrate contains both a Chloride and a Tosylate, Pd/XPhos will preferentially couple the Chloride first.[1] To couple the Tosylate in the presence of a Chloride, you generally need to convert the Cl to a more reactive group or use Ni-catalysis which sometimes reverses selectivity.

-

Ortho-Effect: o-Toluenesulfonates are bulkier than p-toluenesulfonates. If yields are low with XPhos, switch immediately to CM-Phos or SPhos , which are designed to create a pocket for bulky substrates.[1]

References

-

So, C. M., Lau, C. P., Chan, A. S. C., & Kwong, F. Y. (2008). Suzuki−Miyaura Coupling of Aryl Tosylates Catalyzed by an Array of Indolyl Phosphine-Palladium Catalysts.[1][4][5] The Journal of Organic Chemistry. [1]

-

Fors, B. P., Watson, D. A., & Biscoe, M. R., & Buchwald, S. L. (2008). A Highly Active Catalyst for Pd-Catalyzed Amination of Five-Membered Heterocycles.[1] Journal of the American Chemical Society.[6][7]

-

Kang, K., Huang, L., & Weix, D. J. (2020). Sulfonate vs Sulfonate: Nickel and Palladium Multimetallic Cross-Electrophile Coupling of Aryl Triflates with Aryl Tosylates.[1][7] Journal of the American Chemical Society.[6][7] [1]

-

Organic Chemistry Portal. Suzuki Coupling of Aryl Tosylates.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. Suzuki-Miyaura Coupling of Aryl Tosylates Catalyzed by an Array of Indolyl Phosphine-Palladium Catalysts [organic-chemistry.org]

- 6. Sulfonate vs Sulfonate: Nickel and Palladium Multimetallic Cross-Electrophile Coupling of Aryl Triflates with Aryl Tosylates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sulfonate Versus Sulfonate: Nickel and Palladium Multimetallic Cross-Electrophile Coupling of Aryl Triflates with Aryl Tosylates [organic-chemistry.org]

Catalytic applications of 4-Ethylphenyl 2-methylbenzenesulfonate derivatives

Application Note: 4-Ethylphenyl 2-methylbenzenesulfonate as a Privileged Pseudohalide in Transition-Metal Catalysis

Executive Summary

4-Ethylphenyl 2-methylbenzenesulfonate (CAS: N/A for specific isomer, generic Aryl Tosylate class) represents a strategic "pseudohalide" electrophile in modern drug discovery. Unlike traditional aryl halides (I, Br, Cl), this sulfonate ester offers unique orthogonality—it is stable against lithiation and many nucleophiles yet remains highly reactive under specific Nickel- and Iron-catalyzed conditions.

This guide details the catalytic utility of this compound, focusing on its role as a superior electrophile in Suzuki-Miyaura cross-couplings and Iron-catalyzed C(sp²)–C(sp³) bond formations . Furthermore, given the regulatory scrutiny on sulfonate esters (per ICH M7 guidelines), we include protocols for its use as a Genotoxic Impurity (GTI) Reference Standard .

Part 1: Chemical Profile & Mechanistic Advantage[1]

Compound Identity:

-

Chemical Name: 4-Ethylphenyl 2-methylbenzenesulfonate

-

Functional Class: Aryl Sulfonate Ester (specifically an ortho-toluenesulfonate or o-tosylate derivative).

-

Role: Electrophilic Coupling Partner (Pseudohalide).

The "Pseudohalide" Advantage: In catalytic cycles, aryl sulfonates occupy a "Goldilocks" zone between stability and reactivity.

-

Crystallinity: Unlike liquid aryl halides, this high-molecular-weight ester is often a crystalline solid, simplifying weighing and handling in high-throughput screening (HTS).

-

Orthogonality: It resists oxidative addition by Palladium(0) under mild conditions (where Ar-I/Ar-Br react), allowing for chemoselective functionalization of poly-halogenated scaffolds.

-

Nickel Activation: The C–O bond (approx. 90 kcal/mol) is kinetically inert to Pd(PPh₃)₄ but readily activated by electron-rich Ni(0) species, enabling sequential cross-coupling strategies.

Part 2: Core Catalytic Applications

Application A: Nickel-Catalyzed Suzuki-Miyaura Coupling

The primary utility of this derivative is the construction of biaryl motifs without using unstable halides.[1]

Mechanism: The reaction proceeds via a Ni(0)/Ni(II) cycle. The oxidative addition of the C(aryl)–O bond is the rate-determining step, facilitated by electron-rich phosphine ligands (e.g., PCy₃) or N-heterocyclic carbenes (NHCs).

Protocol 1: Ni-Catalyzed Biaryl Synthesis Target: Coupling 4-Ethylphenyl 2-methylbenzenesulfonate with Phenylboronic acid.

Reagents:

-

Substrate: 4-Ethylphenyl 2-methylbenzenesulfonate (1.0 equiv)

-

Nucleophile: Phenylboronic acid (1.5 equiv)

-

Catalyst: NiCl₂(PCy₃)₂ (5 mol%) or Ni(COD)₂ (5 mol%) + PCy₃ (10 mol%)

-

Base: K₃PO₄ (3.0 equiv)

-

Solvent: Toluene/1,4-Dioxane (9:1)

Step-by-Step Methodology:

-

Inert Setup: Charge a reaction vial with the sulfonate ester, phenylboronic acid, NiCl₂(PCy₃)₂, and K₃PO₄. Crucial: This step must be performed in a glovebox or under a strict Argon stream; Ni(0) intermediates are oxygen-sensitive.

-

Solvation: Add degassed Toluene/Dioxane via syringe.

-

Activation: Seal the vial with a Teflon-lined cap. Heat to 110°C for 12–18 hours.

-

Note: The high temperature is required to overcome the activation energy of the C–O bond cleavage.

-

-

Workup: Cool to room temperature. Filter through a Celite pad to remove insoluble phosphate salts and Nickel black.

-

Purification: Concentrate filtrate and purify via flash chromatography (Hexanes/EtOAc).

Mechanistic Visualization (DOT):

Caption: Figure 1. Nickel(0)-catalyzed catalytic cycle for the activation of aryl sulfonate esters.[1] The high bond energy of C–O requires electron-rich ligands for the oxidative addition step.

Application B: Iron-Catalyzed C(sp²)–C(sp³) Coupling

A sustainable alternative to noble metals, utilizing the sulfonate's high affinity for Iron.

Scientific Insight: Recent literature (e.g., Molecules 2021, Angew. Chem.) highlights that aryl sulfonates are more reactive than aryl chlorides in Fe-catalyzed couplings with Grignard reagents.[2] This is a critical advantage when synthesizing alkylated arenes.

Protocol 2: Fe-Catalyzed Alkylation Target: Methylation of the ethylphenyl ring.

Reagents:

-

Substrate: 4-Ethylphenyl 2-methylbenzenesulfonate (1.0 equiv)

-

Nucleophile: MeMgBr (1.2 equiv, in THF)

-

Catalyst: Fe(acac)₃ (5 mol%)

-

Ligand: TMEDA (10 mol%) or SciOPP (if available)

-

Solvent: THF/NMP (N-methylpyrrolidone is a critical co-solvent for Fe catalysis).

Methodology:

-

Catalyst Pre-formation: In a dry flask under N₂, dissolve Fe(acac)₃ and TMEDA in THF. Stir for 10 min to form the active species.

-

Substrate Addition: Add the sulfonate ester to the catalyst solution. Cool to 0°C.

-

Grignard Addition: Add MeMgBr dropwise over 20 minutes.

-

Control: Maintain temperature <5°C to prevent homocoupling of the Grignard reagent.

-

-

Reaction: Allow to warm to room temperature and stir for 2 hours.

-

Quench: Carefully quench with dilute HCl (1M). Extract with ether.

Part 3: Comparative Data Analysis